molecular formula C9H7NO B1166968 nigexine CAS No. 122933-26-0

nigexine

Cat. No.: B1166968
CAS No.: 122933-26-0
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Description

Nigexine is a basic phospholipase A2 (PLA2) isolated from the venom of the cobra Naja nigricollis . Research indicates that this compound is a highly potent cytotoxic agent, demonstrating greater potency than cardiotoxins (cytotoxins) also found in the venom . The protein consists of a single polypeptide chain of 118 amino acids . Studies on epithelial, neuroblastoma, and promyelocytic leukemia cell lines have shown that this compound not only compromises cell viability but also effectively prevents cell proliferation . A key characteristic of this compound is that its cytotoxic activity is not dependent on divalent cations like calcium, unlike its enzymatic phospholipase activity . Furthermore, research involving chemical modifications has demonstrated that the cytotoxic and enzymatic activities of the protein can be decoupled, suggesting separate mechanisms of action . This makes this compound a valuable and specific tool for researchers studying the mechanisms of cell death, proliferation, and the structure-function relationships of venom phospholipases.

Properties

CAS No.

122933-26-0

Molecular Formula

C9H7NO

Synonyms

nigexine

Origin of Product

United States

Biochemical and Structural Characterization of Nigexine

Primary Structure Elucidation

The primary structure of nigexine, specifically its amino acid sequence, has been determined nih.govresearchgate.netresearchgate.net.

This compound consists of a single polypeptide chain composed of 118 amino acids nih.govresearchgate.netresearchgate.net. The amino acid sequence was determined through methods including purification to homogeneity and sequencing techniques nih.govresearchgate.netresearchgate.net. The UniProt database confirms a sequence length of 118 amino acids for the basic phospholipase A2 this compound from Naja pallida uniprot.org.

Classification within the Phospholipase A2 Family

This compound is classified as a basic phospholipase A2 uniprot.orgnih.govresearchgate.netresearchgate.net. Snake venom PLA2s are generally small proteins with molecular masses around 13–15 kDa and are rich in cysteine residues, typically possessing five to seven disulfide bonds portlandpress.comoup.com. They are classified into different groups based on the number and position of cysteine residues nih.gov. This compound's properties align with those of secreted PLA2s (sPLA2s), which require Ca²⁺ for catalysis and are found abundantly in snake venoms portlandpress.comoup.com.

Subunit Composition and Oligomeric State

This compound is described as consisting of a single chain of 118 amino acids, indicating it is a monomeric protein in terms of its polypeptide composition nih.govresearchgate.netresearchgate.net. While some PLA2s can exist in dimeric or even trimeric forms, particularly in crystal structures or under specific conditions, the primary structure of this compound is a single polypeptide chain kingsnake.comembopress.orgnih.govnih.govsemanticscholar.orgelifesciences.org. Modeling of the dimeric structure of a basic PLA2 from Naja nigricollis (this compound) venom has been based on the crystal structure of the calcium-free form of PLA2 from C. atrox, suggesting potential for dimerization, although its functional oligomeric state in biological contexts is often considered monomeric for its enzymatic activity kingsnake.com.

Structural Features Pertinent to Biological Function

The structure of this compound, like other PLA2s, contains specific features crucial for its biological function, including its enzymatic activity and other observed properties.

PLA2s require Ca²⁺ as a crucial cofactor for their catalytic activity uniprot.orgportlandpress.com. The calcium binding site is highly conserved among most venom PLA2s portlandpress.com. The primary calcium binding site involves coordination by carboxylate oxygen atoms, notably from an aspartate residue at position 49 (Asp49), and main-chain atoms from the calcium binding loop kingsnake.com. Specific residues, including His48, Asp49, Tyr52, and Asp99, are key in coordinating the Ca²⁺ ion via hydrogen bond formation and coupling interaction portlandpress.com. The binding of calcium can induce conformational changes, particularly in the calcium binding loop, which can affect the orientation of the active site and the interaction with substrates kingsnake.comnih.govunesp.br. While the enzymatic activity of this compound is calcium-dependent, its cytotoxic activity has been shown to be independent of divalent cations like Ca²⁺ nih.govresearchgate.net.

FeatureDescription
Primary StructureSingle polypeptide chain
Amino Acid Count118
ClassificationBasic Phospholipase A2 (sPLA2)
Oligomeric StateMonomeric (polypeptide chain)
Key Structural Elementsα-helices, β-sheets, N-terminal helix, Calcium binding loop, Active site, Hydrophobic channel
CofactorCa²⁺ (for enzymatic activity)
Conserved Residues/RegionsFunctional Role
Asp49Essential for Ca²⁺ binding
His48, Asp49, Tyr52, Asp99Coordinate Ca²⁺ in the active site
Calcium Binding LoopInvolved in Ca²⁺ coordination and conformational changes
Hydrophobic ChannelBinds phospholipid substrate fatty-acyl chains

Molecular Mechanisms of Nigexine S Biological Activities

Cellular Cytotoxicity and Proliferation Modulation

Detailed investigations into the effects of nigexine on various cell lines have shown that it not only affects cell viability but also prevents cell proliferation nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net. This dual impact is a notable characteristic of this compound's biological activity nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net.

Impact on Epithelial Cell Lines (e.g., FL cells)

This compound has been shown to be cytotoxic to epithelial cell lines, such as FL cells nih.govnih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net. Studies have detailed its effects on these adherent cells, indicating altered cell viability nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net.

Effects on Neuroblastoma Cell Lines (e.g., C-13T)

Neuroblastoma cell lines, including C-13T, are also susceptible to the cytotoxic effects of this compound nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net. Research has demonstrated that this compound impacts the viability and proliferation of these cells nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net. This compound was found to be more cytotoxic to adherent cell lines like epithelial FL and C-13T neuroblastoma cells compared to suspension cell lines scispace.com.

Modulation of Promyelocytic Leukemia Cell Lines (e.g., HL 60)

This compound's effects extend to promyelocytic leukemia cell lines, such as HL 60 cells nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net. Investigations have revealed that this compound alters the viability and prevents the proliferation of HL 60 cells nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net.

Mechanisms of Cell Viability Alteration

This compound alters cell viability through mechanisms that are not fully understood but are distinct from the typical enzymatic activity of PLA2s nih.govcapes.gov.brresearchgate.net. While the precise mechanisms are under investigation, PLA2-induced cytotoxicity can involve the liberation of reactive oxygen species (ROS) during phospholipid metabolism, leading to increased intracellular oxidative stress and the activation of cell death pathways nih.govjapsonline.com. Another hypothesis suggests that the interaction between the C-terminal region of PLA2 and cell membranes mediates cytotoxic effects, potentially by disrupting the membrane and allowing toxin entry scielo.br.

Inhibition of Cellular Proliferative Cycles

Beyond affecting viability, this compound actively prevents cell proliferation nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net. This inhibition of cellular proliferative cycles is a specific property attributed to this compound nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net. While the detailed steps of how this compound interferes with the cell cycle are not explicitly described in the search results, the general mechanism of cell cycle inhibition by toxins often involves interfering with key regulators like cyclin-dependent kinases (CDKs) or their inhibitors (e.g., p27Kip1), which control progression through different cell cycle phases (e.g., G1) wikipedia.orgdntb.gov.ua.

Here is a summary of this compound's effects on different cell lines:

Cell LineCell TypeEffect on ViabilityEffect on ProliferationReference
Epithelial FL cellsEpithelial (Adherent)AlteredPrevented nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net
C-13T Neuroblastoma cellsNeuroblastoma (Adherent)AlteredPrevented nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net
HL 60 Promyelocytic LeukemiaLeukemia (Suspension)AlteredPrevented nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net

Disassociation of Enzymatic and Non-Enzymatic Activities

A crucial aspect of this compound's activity is the observed disassociation between its enzymatic (PLA2) activity and its cytotoxic properties nih.govcapes.gov.brresearchgate.net. Unlike the enzymatic activity of this compound, which requires divalent cations like Ca²⁺, its cytotoxic activity is not dependent on their presence nih.govcapes.gov.brresearchgate.netresearchgate.net. The cytotoxic activity remains consistent even in the presence or absence of Ca²⁺, Sr²⁺, or EDTA nih.govcapes.gov.brresearchgate.netresearchgate.net.

Further evidence for this disassociation comes from chemical modification studies nih.govcapes.gov.brresearchgate.netresearchgate.net. Modification of this compound with parabromophenacyl bromide completely eliminates its enzymatic activity nih.govcapes.gov.brresearchgate.netresearchgate.net. However, this modified this compound retains a residual cytotoxic activity, ranging from 6% to 20% of that of the native compound nih.govnih.govcapes.gov.brresearchgate.netresearchgate.net. Conversely, treatment with cyanogen (B1215507) bromide results in a compound that retains a small percentage (7%) of the enzymatic activity but shows no detectable cytotoxicity nih.govcapes.gov.brresearchgate.netresearchgate.net. These findings strongly suggest that the cytotoxic effects of this compound are mediated by mechanisms distinct from its catalytic hydrolysis of phospholipids (B1166683) nih.govcapes.gov.brresearchgate.netresearchgate.net.

Independence of Cytotoxic Activity from Esterase Function

A notable characteristic of this compound is that its cytotoxic activity is not intrinsically linked to its esterase (phospholipase A2) function. nih.govnih.govuniprot.orgcmdm.twnih.gov This stands in contrast to the mechanisms of toxicity observed in many other toxic snake venom phospholipases A2, where enzymatic activity is often essential for their lethal effects.

Evidence supporting the independence of cytotoxicity from esterase function comes from chemical modification experiments. Modification of this compound with para-bromophenacyl bromide, a treatment known to abolish the enzymatic activity of phospholipase A2, resulted in a modified compound that retained a significant portion (6–20%) of the native this compound's cytotoxicity. nih.govnih.govuniprot.org Conversely, treatment with cyanogen bromide yielded a compound that maintained a small percentage (7%) of the original enzymatic activity but was devoid of detectable cytotoxic effects. nih.govnih.govuniprot.org These findings strongly suggest that the functional sites responsible for the enzymatic and cytotoxic activities of this compound are distinct, although potential overlap is not entirely ruled out.

Chemical ModificationEnzymatic Activity (% of Native)Cytotoxicity (% of Native)
Native this compound100100
para-Bromophenacyl Bromide06–20
Cyanogen Bromide70

Influence of Divalent Cations on Distinct Activities

Divalent cations play differential roles in the various biological activities of this compound. While its enzymatic function is dependent on the presence of certain divalent cations, its cytotoxic efficacy is largely independent of them.

As a phospholipase A2, the enzymatic activity of this compound, which involves the hydrolysis of the sn-2 acyl bond of 3-sn-phosphoglycerides, is calcium-dependent. smallmolecules.com This requirement for calcium ions is a common feature among many phospholipase A2 enzymes, where Ca²⁺ acts as a cofactor essential for catalysis. smallmolecules.comtcichemicals.com The dependence of this compound's enzymatic activity on divalent cations has been noted in contrast to its cation-independent cytotoxic activity. nih.govnih.govuniprot.orgcmdm.tw

In stark contrast to its enzymatic activity, the cytotoxic activity of this compound has been shown to be independent of the presence of divalent cations. nih.govnih.govuniprot.orgcmdm.tw Investigations into the cytotoxic effects on various cell lines, including epithelial FL cells, C-13T neuroblastoma cells, and promyelocytic leukemia HL 60 cells, revealed that this compound's ability to alter cell viability and prevent cell proliferation was not affected by the presence or absence of divalent cations. nih.govcmdm.tw Specifically, the cytotoxic activity remained identical in the presence of 2 mM Ca²⁺ or Sr²⁺, or even in the presence of 6 mM EDTA, a chelating agent that effectively removes divalent cations. nih.govnih.govuniprot.orgcmdm.tw This independence from divalent cations for cytotoxicity further supports the notion that the cytotoxic mechanism of this compound is distinct from its enzymatic function.

Calcium Dependence of Enzymatic Function

Neurobiological Modulations

This compound has also been shown to modulate neurobiological processes, particularly affecting neuromuscular transmission. Studies conducted in vitro have provided insights into its pre- and post-junctional actions.

In vitro studies using isolated muscle preparations have demonstrated that this compound affects neuromuscular transmission. On chick biventer cervicis preparations, exposure to this compound at a concentration of 1.5 µM led to a slowly developing block of responses to nerve stimulation. This effect was accompanied by a progressive loss of postjunctional sensitivity, indicating an impact on the muscle fiber's responsiveness to neurotransmitters. This compound was found to be less potent in these effects compared to notexin, another toxic phospholipase A2.

Investigations using frog cutaneous pectoris preparations have revealed that this compound also exerts prejunctional actions on neurotransmitter release. Initial exposure to this compound caused a transient facilitation of evoked acetylcholine (B1216132) release. This facilitation was followed by a subsequent block of release. Interestingly, this compound did not abolish spontaneous neurotransmitter release; instead, it induced the release of abnormally large packets of transmitter. These observations suggest that this compound can influence the mechanisms of neurotransmitter storage and release from the motor nerve terminal. Beyond its effects on neurotransmission, this compound also caused contracture and depolarization of muscle fibers, leading to degeneration, indicating direct myotoxic activity in isolated skeletal muscle preparations.

Postjunctional Effects on Muscle Fiber Integrity

This compound has been reported to affect neuromuscular transmission berkeley.edu. While detailed studies focusing solely on this compound's isolated postjunctional effects on muscle fiber integrity are limited in the provided information, snake venom PLA₂s, including this compound, are known to contribute to local tissue damage, such as dermonecrosis and muscle damage, in the context of envenomation. This damage can involve the disruption of muscle tissue architecture. However, this effect is often observed in conjunction with other venom components, such as cardiotoxins, which appear to potentiate the effects of PLA₂s on tissue damage in vivo. The precise postjunctional molecular mechanisms by which this compound alone might directly impact muscle fiber integrity, independent of its enzymatic activity or interaction with other toxins, require further specific investigation.

Antiviral Activity Profile

This compound has demonstrated antiviral properties, notably against HIV-1 nih.govgenome.jp. This activity represents a significant area of research into the potential therapeutic applications of snake venom components.

Studies have shown that this compound can inhibit HIV-1 infection nih.govgenome.jp. This inhibitory effect has been observed in in vitro models, indicating that the compound interferes with the viral life cycle. Along with other snake venom PLA₂s, this compound has been investigated for its ability to block HIV entry into host cells genome.jp.

Structure Activity Relationship Sar Investigations of Nigexine

Chemical Modification Approaches

Chemical modifications of nigexine have been instrumental in dissecting the relationship between its structure and its dual biological activities. Studies employing specific reagents targeting particular amino acid residues have provided insights into the functional importance of these sites.

Effects of Para-Bromophenacyl Bromide Derivatization

Modification of this compound with para-bromophenacyl bromide (pBP) has a significant impact on its enzymatic activity. This reagent is known to specifically target histidine residues in PLA2s, which are often critical for catalytic function. Treatment of this compound with para-bromophenacyl bromide has been shown to totally abolish its enzymatic activity. uniprot.orgnih.govnih.gov This suggests that the modified histidine residue(s) are essential for the catalytic hydrolysis of phospholipids (B1166683).

However, the effect of para-bromophenacyl bromide derivatization on this compound's cytotoxic activity is notably different. While the enzymatic activity is completely lost, the modified this compound retains a significant portion of its cytotoxicity, ranging from 6% to 20% compared to native this compound. uniprot.orgnih.govnih.gov This finding provides strong evidence that the cytotoxic activity of this compound is not solely dependent on its phospholipase activity and involves structural determinants distinct from or in addition to those required for enzymatic catalysis.

The weaker cytotoxicity observed in pBP-nigexine may be attributed to conformational differences induced by the modification, potentially affecting the protein's ability to interact with cellular targets responsible for cytotoxicity. uniprot.org

Consequences of Cyanogen (B1215507) Bromide Treatment

Treatment of this compound with cyanogen bromide (CNBr) leads to the cleavage of peptide bonds at the C-terminus of methionine residues. In this compound, this treatment cleaves the polypeptide chain at methionines located at positions 8 and 58, resulting in fragments. uniprot.org Specifically, a large fragment designated CB2 is produced, which lacks the N-terminal octapeptide and has its chain opened between residues 57 and 58. uniprot.org

The consequences of cyanogen bromide treatment on this compound's biological activities further highlight the dissociation between its enzymatic and cytotoxic functions. The CB2 fragment, resulting from CNBr treatment, retains a residual enzymatic activity, approximately 7% of that of the native molecule. uniprot.orgnih.govnih.gov In contrast, this modified compound is devoid of detectable cytotoxicity. uniprot.orgnih.govnih.gov

Correlations Between Structural Integrity and Biological Specificity

The differential effects of chemical modifications on this compound's enzymatic and cytotoxic activities reveal a complex relationship between its structural integrity and biological specificity. The complete loss of enzymatic activity upon para-bromophenacyl bromide modification, while retaining some cytotoxicity, indicates that the active site histidine(s) are essential for catalysis but not for the cytotoxic mechanism. Conversely, cyanogen bromide cleavage, which significantly reduces cytotoxicity while preserving some enzymatic activity, suggests that structural elements altered by this treatment are vital for cytotoxicity.

These findings imply that this compound possesses distinct functional domains or specific residues responsible for each activity. The cytotoxic activity appears to rely on structural features that are sensitive to disruption by cyanogen bromide cleavage, possibly involving regions important for membrane interaction or binding to specific cellular receptors. uniprot.org The enzymatic activity, while dependent on the catalytic histidine, can persist to a limited extent even after structural alterations induced by CNBr treatment.

The observation that this compound's cytotoxic activity is independent of divalent cations, unlike its enzymatic activity which is Ca²⁺-dependent, further supports the notion of separate mechanisms for these two functions. uniprot.orgnih.govnih.gov

Comparative SAR with Related Phospholipase A2 Isoforms

This compound's unique cytotoxic properties, particularly its potency compared to other cardiotoxins from Naja species and the lack of detectable cytotoxic activity in other PLA2s from various sources, underscore its distinct SAR. uniprot.orgnih.govnih.gov This specificity suggests that structural features unique to this compound, or a specific combination of common PLA2 structural elements, confer its potent cytotoxicity.

Studies comparing the binding properties of this compound with other secreted PLA2s (sPLA2s) have shown that this compound exhibits a high affinity for host cell membranes. This high affinity, shared with other cytotoxic PLA2s like taipoxin and Nmm CMIII, suggests that the cytotoxic activity of these PLA2s might be more related to their interaction with host cell receptors or membranes than solely to their enzymatic properties.

Research Methodologies for Nigexine Characterization

Protein Purification Techniques

The isolation of nigexine to homogeneity is a critical initial step for its detailed characterization. Various chromatographic and electrophoretic methods are employed for this purpose.

RP-HPLC is a widely used technique for the separation and purification of peptides and proteins based on their hydrophobicity. tistory.com In the context of this compound research, RP-HPLC has been utilized, for instance, in the separation of fragments resulting from chemical modifications. latoxan.com This method is effective for achieving high purity levels and is often employed in the final stages of protein purification or for the analysis of modified proteins. naver.com The separation is achieved by differential partitioning of the molecules between a mobile phase and a stationary phase, where the stationary phase is non-polar and the mobile phase is polar.

Isoelectrofocusing (IEF) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are fundamental electrophoretic techniques for protein separation and analysis. IEF separates proteins based on their isoelectric point (pI), the pH at which a protein carries no net electrical charge. SDS-PAGE separates proteins primarily based on their molecular weight, after they have been denatured and coated with SDS to provide a uniform charge-to-mass ratio. While the initial search results indicate that this compound was purified to homogeneity and its amino acid sequence determined, suggesting the use of standard protein characterization techniques like electrophoresis, specific details regarding the application of IEF and SDS-PAGE for determining this compound's pI or confirming its molecular weight were not explicitly detailed in the primary source regarding its initial characterization beyond mentioning "electrophoresis in the presence of sodium dodecyl sulfate". latoxan.com These techniques are generally powerful for assessing protein purity and homogeneity and for determining molecular weight and charge variants.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Cell Culture Assays for Biological Activity Assessment

Cell culture assays are indispensable for evaluating the biological activities of compounds like this compound, particularly its cytotoxic effects. Studies on this compound have demonstrated its potent cytotoxic activity against various cell lines, including epithelial FL cells, C-13T neuroblastoma cells, and promyelocytic leukemia HL 60 cells. latoxan.com These assays revealed that this compound not only impacts cell viability but also inhibits cell proliferation. latoxan.com Notably, this cytotoxic property was found to be specific to this compound when compared to other phospholipases A2 from different sources. latoxan.com

The cytotoxic activity of this compound was investigated under different conditions, revealing it was not dependent on the presence of divalent cations, unlike its enzymatic activity. latoxan.com The cytotoxic activity remained consistent in the presence or absence of Ca²⁺ or Sr²⁺, or even in the presence of EDTA. latoxan.com

Chemical Derivatization Protocols

Chemical derivatization involves the modification of specific amino acid residues within a protein to study their role in structure, function, or activity. In the research on this compound, chemical modifications were employed to investigate the relationship between its enzymatic activity and cytotoxic properties. latoxan.com

Treatment of this compound with para-bromophenacyl bromide resulted in the complete abolition of its enzymatic activity. latoxan.com However, the modified this compound retained a significant portion (6–20%) of the cytotoxicity of the native molecule. latoxan.com Conversely, treatment with cyanogen (B1215507) bromide yielded a compound that retained a small percentage (7%) of the parent molecule's enzymatic activity but showed no detectable cytotoxicity. latoxan.com These findings, based on chemical modifications, provided evidence that the cytotoxic activity of this compound is not directly correlated with its enzymatic activity. latoxan.com

The following table summarizes the effects of chemical derivatization on this compound's activities:

Derivatization AgentEffect on Enzymatic ActivityRetention of Cytotoxicity (vs. Native)
para-Bromophenacyl BromideAbolished6–20%
Cyanogen BromideRetained 7%Undetectable

Immunochemical Methods in this compound Research

Immunochemical methods, which utilize antibodies to detect, quantify, or neutralize specific proteins, are valuable tools in protein research.

Polyclonal antibodies are a heterogeneous mixture of antibodies produced by different B cell clones in response to a specific antigen. In this compound research, polyclonal antibodies have been generated against this compound (and notexin, another PLA2). latoxan.com Studies using these antibodies revealed insights into the antigenic properties of these proteins, showing non-reciprocal cross-reactivity between anti-notexin and anti-nigexine antibodies. latoxan.com Specifically, anti-notexin antibodies recognized notexin but not this compound, while anti-nigexine antibodies recognized this compound. latoxan.com The application of such antibodies can be crucial for developing immunoassays for detecting this compound or for investigating its interactions with other molecules.

Development and Utilization of Monoclonal Antibodies

The development and utilization of monoclonal antibodies (mAbs) are standard methodologies in protein research for various applications, including detection, purification, and functional blocking or modulation. Monoclonal antibodies are laboratory-produced antibodies that mimic the body's natural antibodies and can be designed to target specific proteins or antigens. cancerresearchuk.orgwho.int They are used in diverse therapeutic areas, including cancer and immune diseases. who.int While monoclonal antibodies are a significant class of biotherapeutics and research tools chromatographyonline.com, specific information regarding the development and utilization of monoclonal antibodies precisely targeting this compound for its characterization or functional studies is not prominently detailed in the provided search results. However, research on snake venom proteins and cancer therapy mentions the potential use of specific monoclonal antibodies semanticscholar.org. Monoclonal antibodies against other targets like calcitonin gene-related peptide (CGRP) have been developed and studied for therapeutic purposes, illustrating the application of this technology in targeting specific biological molecules. nih.govmdpi.com

Analytical Techniques for Functional Characterization

Functional characterization of proteins like this compound involves a suite of analytical techniques to elucidate their biological activities and properties. Initial purification and assessment of this compound have utilized methods such as analytical reverse-phase high-performance liquid chromatography (RP-HPLC), isoelectrofocusing, and polyacrylamide gel electrophoresis in the presence of sodium dodecyl sulfate (B86663) (SDS-PAGE). researchgate.net These techniques are crucial for determining the purity and molecular characteristics of the protein. Beyond basic characterization, techniques for assessing functional properties of biotherapeutics and proteins include cell-based assays and label-free techniques like surface plasmon resonance (SPR) and biolayer interferometry (BLI), which are used for estimating biomolecular interaction profiles. chromatographyonline.combiofidus.de These methods allow for the measurement of binding affinities and kinetics, providing insights into how a protein interacts with its targets. Other advanced analytical techniques for material and surface characterization, such as ToF-SIMS, XPS, FTIR, AFM, SEM, and TEM, are also employed in broader research contexts to understand the structural and chemical properties of materials, which can be relevant in studying protein interactions with surfaces or membranes. mdpi.com

Enzymatic Activity Quantification Methodologies

Quantifying the enzymatic activity of this compound, as a phospholipase A2, is a critical aspect of its functional characterization, despite its cytotoxic activity not being solely dependent on this function. researchgate.net A method described for determining the enzymatic activity of this compound involves a titrimetric assay using a Metrohm autoburette. This method utilized phosphatidylcholine/Triton micelles as the substrate. researchgate.net The titrimetric approach measures the release of fatty acids resulting from the hydrolysis of the phospholipid substrate by the enzyme, allowing for the quantification of enzymatic rate. Generally, enzyme activity assays can be performed using various methodologies, including spectrophotometric, fluorescence, manometric, electrode, polarimetric, and chromatographic methods, depending on the specific enzyme and substrate involved. creative-biolabs.com These assays are fundamental for studying enzyme kinetics and the effects of inhibitors. creative-biolabs.comamsbio.com

Computational and Biophysical Approaches in this compound Research

Computational and biophysical approaches play a vital role in understanding the structure-function relationships and dynamics of proteins like this compound. These methods complement experimental techniques by providing theoretical insights and predictive capabilities.

Theoretical Modeling of Structure-Function Dynamics

Theoretical modeling is employed to gain insights into the structure and dynamics of this compound and how these relate to its function. The dimeric structure of the basic PLA2 from Naja nigricollis (this compound) has been modeled based on the crystal structure of PLA2 from C. atrox. kingsnake.com This comparative modeling approach allows researchers to infer structural features and potential interaction interfaces based on homologous proteins with known structures. Understanding the structure-function dynamics of biomolecules often involves integrating data from various techniques, including X-ray crystallography, nuclear magnetic resonance (NMR), and small angle X-ray scattering (SAXS), alongside spectroscopic and biochemical data. kingsnake.com Theoretical modeling helps in interpreting these experimental data and in proposing mechanisms for protein activity.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational tools used to investigate the interactions of this compound with potential ligands or membranes and to study its dynamic behavior. Molecular dynamics simulations have been performed to assess the stability of modeled proteins, including those related to PLA2 from Naja species. researchgate.net These simulations provide information about the conformational changes and flexibility of the protein over time, which can be crucial for its function. Molecular docking studies are used in virtual screening to identify compounds that may bind to a protein, such as screening against PLA2. researchgate.net This involves predicting the preferred orientation and binding affinity of a ligand to a protein target. Molecular dynamics simulations have also been specifically applied to model the dimeric structure of this compound, providing a dynamic perspective on its quaternary structure. kingsnake.com

Comparative Biochemistry and Evolution of Serpent Venom Phospholipase A2s

Phylogenetic Relationships of Nigexine with Other Venom PLA₂s

Snake venom PLA₂s are broadly classified into two main groups, Group I and Group II, based on their primary structures and the pattern of disulfide bonds ontosight.ainih.govcmdm.twnaver.com. Group I PLA₂s are predominantly found in the venoms of elapid (e.g., cobras, kraits) and hydrophiid snakes, while Group II PLA₂s are common in viperid (e.g., vipers, rattlesnakes) and crotalid snakes ontosight.ainih.gov. This compound is classified as a Group I PLA₂ ontosight.ainih.gov.

Phylogenetic analyses of secreted PLA₂s, including those from snake venoms, reveal distinct evolutionary branches corresponding to these groups researchgate.net. These analyses suggest that venom PLA₂s evolved from non-toxic physiological PLA₂s through processes involving gene duplication and subsequent diversification cmdm.twsasbmbcongress.co.zanih.gov. The "birth-and-death" model of evolution, characterized by gene duplication and the retention of beneficial new genes alongside the loss of others, is thought to have played a significant role in the expansion and diversification of venom toxin gene families, including PLA₂s cmdm.twnih.gov.

The presence of Group I PLA₂s in elapids and Group II PLA₂s in viperids reflects an early divergence in the evolution of these toxin families ontosight.ai. While mammalian pancreatic PLA₂s align with Group I, and mammalian synovial PLA₂s align with Group II, indicating that at least two PLA₂ genes existed in the vertebrate lineage before the divergence of reptiles and mammals, the venom forms have undergone considerable adaptive evolution ontosight.airesearchgate.net. This adaptive evolution, often driven by positive selection on specific gene regions, has led to the diverse functional profiles observed in venom PLA₂s ontosight.aicmdm.twsasbmbcongress.co.zanih.gov.

Studies comparing the PLA₂ content of different Naja species reveal variations in the abundance and types of PLA₂s, likely reflecting adaptations to different ecological niches and prey types sasbmbcongress.co.za. This compound, as a basic PLA₂ from Naja venom, is part of this diverse Group I family, sharing a common ancestry with other elapid venom PLA₂s and mammalian Group I PLA₂s, while having diverged functionally to exert specific toxic effects ontosight.ainih.govuniprot.org.

Structural Basis for Unique Biological Activities Among Related Toxins

For PLA₂s with catalytic activity, the conserved active site residues (His48, Asp49, Tyr52, Asp99) and the Ca²⁺ binding loop are crucial for their enzymatic function nih.govnih.gov. However, the non-catalytic activities, such as the cytotoxicity observed in this compound and Lys49 PLA₂s, are mediated by different structural determinants. In Lys49 PLA₂s, for example, a region near the C-terminus has been implicated in their cytotoxic effects, acting through mechanisms that may involve membrane disruption independent of phospholipid hydrolysis nih.gov.

For this compound, the observation that its cytotoxic activity is not strictly dependent on divalent cations, unlike its enzymatic activity, further supports the idea of a distinct structural basis for this specific effect. While the precise structural features responsible for the non-enzymatic cytotoxicity of this compound are not as extensively characterized as the catalytic site, research suggests that interactions with cell membranes and potential pore formation may be involved uniprot.org.

Future Directions in Nigexine Academic Research

Exploration of Novel Molecular Targets

Current understanding suggests that nigexine's cytotoxic activity is not solely mediated by its phospholipase A2 enzymatic action. researchgate.netresearchgate.net This points towards the existence of novel molecular targets with which this compound interacts to exert its effects on cell viability and proliferation. Future research will likely focus on identifying these non-PLA2 targets. Techniques such as pull-down assays coupled with mass spectrometry, surface plasmon resonance, and advanced live-cell imaging could be employed to identify proteins or lipids that directly bind to this compound in a cellular context. Given its observed high affinity for host cell membranes, investigations into specific membrane receptors or lipid rafts as potential binding partners are warranted. researchgate.net Understanding these interactions at a molecular level is crucial for elucidating the complete mechanism of this compound's action and its specificity towards certain cell types, such as epithelial FL cells, C-13T neuroblastoma cells, and promyelocytic leukemia HL 60 cells, on which it has shown cytotoxic effects. researchgate.netresearchgate.net

Investigation of Undiscovered Biological Pathways Affected by this compound

Beyond direct molecular targets, this compound is likely to influence complex biological pathways within cells. The observation that this compound prevents cell proliferation suggests interference with cell cycle regulation or signaling cascades involved in growth and division. researchgate.netresearchgate.net Future studies should aim to identify the specific pathways downstream of this compound binding that lead to altered cell viability and proliferation. High-throughput techniques such as transcriptomics and proteomics could reveal changes in gene and protein expression profiles in response to this compound exposure. Pathway analysis of such data could pinpoint affected signaling networks, including those related to apoptosis, cell cycle control, or stress responses. Furthermore, functional studies using pathway-specific inhibitors or genetic manipulations could help validate the involvement of identified pathways and delineate the sequence of events triggered by this compound. Research into its effects on neuromuscular transmission also suggests potential interactions with pathways governing neurotransmitter release or muscle fiber integrity. nih.gov

Advanced Structural Biology Approaches for this compound

A detailed understanding of this compound's three-dimensional structure is fundamental to deciphering its mechanism of action and guiding the development of modified analogues. While its amino acid sequence has been determined and it is known to be a basic phospholipase A2, high-resolution structural information, particularly in complex with potential non-PLA2 targets, is limited. researchgate.netresearchgate.net Future research should leverage advanced structural biology techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) to determine the atomic structure of this compound. Co-crystallization or cryo-EM studies of this compound bound to identified molecular targets would provide invaluable insights into the binding interfaces and the conformational changes that occur upon interaction. Computational approaches, such as molecular docking and dynamics simulations, can complement experimental structural data to predict binding modes and study the dynamic behavior of this compound and its complexes.

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